CID 87059431

Description

The exact mass of the compound Calcium oleate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

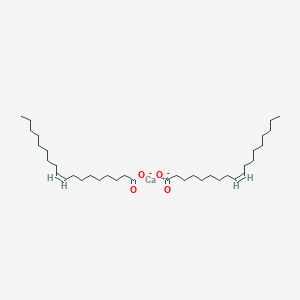

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

142-17-6 |

|---|---|

Formule moléculaire |

C18H34CaO2 |

Poids moléculaire |

322.5 g/mol |

Nom IUPAC |

calcium;(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |

Clé InChI |

RUGLKMZEADWYCJ-KVVVOXFISA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Ca] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)O.[Ca] |

Autres numéros CAS |

142-17-6 |

Origine du produit |

United States |

Synthesis and Preparation Methodologies of Calcium Oleate

Conventional Synthetic Routes

Traditional methods for preparing calcium oleate (B1233923) typically involve direct reaction chemistry, such as acid-base neutralization or precipitation reactions in a suitable solvent.

A prevalent laboratory method for synthesizing calcium oleate is the direct neutralization reaction between calcium hydroxide (B78521) and oleic acid. This process is typically carried out in an ethanol (B145695) medium under reflux conditions, which facilitates the reaction to proceed toward the formation of the calcium salt. evitachem.comnih.gov The fundamental reaction involves the hydroxyl groups of the calcium hydroxide reacting with the carboxylic acid group of oleic acid in an acid-base chemisorption process to form calcium oleate and water. researchgate.net

The synthesis involves specific molar ratios of reagents and controlled reaction conditions to ensure efficient conversion. The ethanol acts as a solvent for the oleic acid and provides a medium for the reaction with the suspended calcium hydroxide. nih.gov

| Parameter | Specification | Source(s) |

| Calcium Source | Calcium hydroxide (Ca(OH)₂) | evitachem.comnih.gov |

| Fatty Acid | Oleic acid (C₁₈H₃₄O₂) | evitachem.comnih.gov |

| Solvent | Ethanol | evitachem.comnih.gov |

| Molar Ratio | 1 mol (Calcium hydroxide) : 2.5 mol (Oleic acid) | evitachem.comnih.gov |

| Reaction Time | Approximately 5 hours | evitachem.comnih.gov |

| Condition | Reflux | evitachem.comnih.gov |

| Post-Processing | The resulting solid is filtered and washed with ethanol to remove unreacted oleic acid, followed by drying. | evitachem.comnih.gov |

While the ethanol reflux method is a straightforward approach, it presents certain challenges. The process can be laborious, and some variations may use prohibitive or toxic organic solvents. nih.gov The efficiency of the reaction can be limited by factors such as prolonged reaction times and the need for high synthesis temperatures to drive the reaction to completion. nih.gov Furthermore, since many heavy metal oleates are highly viscous, removing unreacted oleic acid from the final product can be difficult. google.com

Another conventional route for producing calcium oleate is through a metathesis, or double decomposition, reaction. This method involves reacting a water-soluble oleate salt, typically sodium oleate, with a soluble calcium salt, such as calcium chloride, in an aqueous solution. evitachem.comresearchgate.net

In this process, the sodium oleate and calcium chloride are dissolved in water. When the solutions are combined, the calcium and oleate ions react to form the insoluble calcium oleate, which precipitates out of the solution. researchgate.net The other product of the reaction, sodium chloride, remains dissolved in the aqueous phase. The solid calcium oleate can then be separated from the liquid by filtration. This method is an example of an ion exchange reaction where the sodium ion of the soap is replaced by the calcium ion. google.com

Reaction of Calcium Hydroxide with Oleic Acid (Ethanol Reflux Method)

Industrial Scale Production Approaches

On an industrial scale, particularly for applications in lubricants and detergents, the synthesis of calcium oleate is often integrated into more complex processes designed to produce materials with specific properties, such as high alkalinity.

Overbasing is a critical industrial process used to synthesize detergents with a high reserve of basicity, measured as the Total Base Number (TBN). researchgate.netacs.org These overbased detergents are essential additives in lubricants, where they neutralize acidic byproducts from fuel combustion and oxidation, thereby preventing corrosion. atamanchemicals.com

The process begins with a neutralization reaction, where oleic acid is reacted with a basic calcium compound, such as calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO). researchgate.netacs.org This is followed by a crucial step known as carbonation. In this stage, carbon dioxide (CO₂) is bubbled through the reaction mixture, which contains an excess of the calcium base. researchgate.netprepchem.com The CO₂ reacts with the excess calcium hydroxide or oxide to form finely dispersed, colloidal particles of calcium carbonate. researchgate.netatamanchemicals.com These calcium carbonate nanoparticles are stabilized within micelles formed by the calcium oleate molecules, which act as surfactants. atamanchemicals.com The result is a stable dispersion of calcium carbonate in an oil medium, which provides the high TBN. researchgate.net Promoters, such as methanol (B129727), and specific molar ratios of reactants are optimized to produce a clear, stable product with a high TBN. acs.orgacs.org

Research has focused on optimizing various reaction conditions to maximize the TBN of the final product. acs.orgacs.org

| Parameter | Optimized Value/Condition | Resulting TBN (mg KOH/g) | Source(s) |

| Molar Ratio of Total Lime to Oleic Acid | 10:1 to 15:1 | ~420 | acs.org |

| Molar Ratio of Ca(OH)₂ to CaO | 9:1 | ~420 | acs.org |

| Carbonation Temperature | 341 K | ~420 | acs.org |

| Gas Flow Rate of CO₂ | ~40 mL/min | ~420 | acs.org |

| Final Product (Optimized) | Overbased Calcium Oleate Solution | 420 | researchgate.netacs.org |

| Final Product (High-Alkali) | High-Alkali Calcium Oleate Solution | 376 | researchgate.netacs.org |

Overbasing Techniques for Detergent Synthesis

Utilization of Calcium Hydroxide and Calcium Oxide

The synthesis of calcium oleate is frequently accomplished through the reaction of oleic acid with a calcium source. One common industrial approach, known as the "one-step water method," involves reacting oleic acid directly with calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO, also known as quicklime) in the presence of water at temperatures between 80-100°C for 1 to 3 hours. google.com Another established laboratory method involves the reaction of calcium hydroxide with oleic acid in an ethanol medium under reflux conditions. evitachem.comnih.gov

For certain applications, particularly in the production of overbased detergents, a mixture of calcium hydroxide and calcium oxide, referred to as "total lime," is used. researchgate.netacs.org This combination is advantageous in industrial settings as it can improve the utilization of the lime and reduce the viscosity of the final product. researchgate.net The reaction involves the acid-base chemisorption between the carboxylate groups of oleic acid and the hydroxyl groups on the calcium source, leading to the formation of the calcium oleate salt. researchgate.net

Role of Methanol and Carbon Dioxide

In a specialized synthesis technique known as overbasing or carbonation, methanol and carbon dioxide play crucial roles. researchgate.netprepchem.com This process is designed to create a product with a high total base number (TBN), which is desirable for detergents. researchgate.netacs.org

Methanol acts as a promoter or solubilizing agent for the calcium compounds. researchgate.net It is believed to reside in the polar core of reverse micelles and at the surfactant layer interface, reducing micellar rigidity and facilitating the reaction. researchgate.net In the presence of methanol, calcium hydroxide can form intermediates such as calcium hydroxide methoxide (B1231860) and calcium methoxide. nih.gov

Carbon dioxide is then introduced into the reaction system. prepchem.com The sparged CO₂ dissolves in the organic phase and diffuses into the micellar core, where it reacts with the calcium source (like calcium hydroxide or the calcium methoxide intermediate) to generate amorphous calcium carbonate nanoparticles encapsulated within the calcium oleate micelles. researchgate.netnih.gov This carbonation step is critical for producing a high-quality, overbased nanodetergent. researchgate.net

Optimization of Reaction Parameters (e.g., molar ratios, temperature)

Optimizing reaction parameters is essential for maximizing the yield and achieving the desired properties of calcium oleate. Key parameters include molar ratios of reactants, temperature, and reaction time.

For the synthesis of standard calcium oleate, a molar ratio of 1 mole of calcium hydroxide to 2.5 moles of oleic acid has been utilized, with the reaction proceeding under reflux for approximately 5 hours. nih.gov In the one-step water method, reaction temperatures are typically maintained between 80°C and 100°C. google.com

The optimization is more complex for the overbasing process. Critical parameters that are adjusted include:

The molar ratio of total lime [Ca(OH)₂ and CaO] to oleic acid. researchgate.netacs.org

The specific molar ratio of Ca(OH)₂ to CaO within the total lime mixture. researchgate.netacs.org

The amount of methanol used as a promoter. researchgate.netacs.org

The carbonation temperature, which is typically controlled between 50–80°C to balance reaction kinetics and product stability.

The flow rate and total molar ratio of injected CO₂ relative to the total lime. researchgate.netacs.org

Through careful optimization of these conditions, a high-alkali calcium oleate solution with a TBN value as high as 420 mg of KOH/g can be achieved. researchgate.netacs.org

| Parameter | Method 1: Reflux in Ethanol nih.gov | Method 2: Overbasing/Carbonation researchgate.net | Method 3: One-Step Water Method google.com |

| Calcium Source | Calcium Hydroxide | Calcium Hydroxide & Calcium Oxide | Calcium Hydroxide or Calcium Oxide |

| Molar Ratio | 1 (Ca(OH)₂) : 2.5 (Oleic Acid) | Optimized ratio of total lime to oleic acid | Specified by percentage |

| Temperature | Reflux Temperature | 50 - 80 °C (Carbonation Step) | 80 - 100 °C |

| Solvent/Promoter | Ethanol | Methanol | Water |

| Other Reagents | None | Carbon Dioxide | Catalyst (optional) |

| Reaction Time | ~ 5 hours | Not specified | 1 - 3 hours |

Resource Recovery and Valorization Routes

Extraction from Reverse Osmosis Reject Brine

A significant application of calcium oleate synthesis is in resource recovery, specifically for the valorization of industrial waste streams. Reverse osmosis (RO) reject brine, a concentrated saline effluent from desalination plants, poses environmental challenges but is also a source of valuable minerals, including calcium. scholarsresearchlibrary.comresearchgate.net

Calcium can be effectively extracted from RO reject brine by precipitating it as calcium oleate. scholarsresearchlibrary.comresearchgate.net The process involves adding oleic acid to the brine in a batch reactor under mechanical agitation. scholarsresearchlibrary.comresearchgate.net The pH of the solution is typically maintained around 8.5 using sodium hydroxide to facilitate the formation of a calcium oleate scum. scholarsresearchlibrary.com This scum, which is the desired product, can then be separated from the liquid phase by centrifugation. scholarsresearchlibrary.com Research has shown this method to be effective, with one study demonstrating a reduction in calcium concentration from 780 ppm to 56 ppm. researchgate.net

The extracted calcium oleate is noted to be unstable at room temperature and may require stabilization through processes like lyophilization (freeze-drying) and vacuum drying to prevent decomposition back into oleic acid. scholarsresearchlibrary.com

| Parameter | Value researchgate.net | Unit |

| Source Material | Reverse Osmosis (RO) Reject Brine | - |

| Initial Calcium Hardness | 780 | ppm |

| Reagent | Oleic Acid | - |

| Final Calcium Hardness | 56 | ppm |

| Scum (Calcium Oleate) Yield | 3 | kg (from 5L brine) |

| Calcium Content in Scum | 877 | mg/kg |

Methodological Considerations in Synthesis Processes

Purity Standards and Quality Control

Ensuring the purity and quality of synthesized calcium oleate is critical for its intended applications. Quality control begins with the inspection of raw materials to assess their chemical composition and impurity levels. gccjo.com

During production, continuous monitoring of process parameters such as temperature, pressure, and reaction time is essential for consistency and reproducibility. gccjo.com For the final product, several analytical techniques are employed to confirm its structure and purity. Fourier Transform Infrared Spectroscopy (FTIR) is commonly used to verify the presence of the correct functional groups, confirming the chemical transformation. evitachem.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation. evitachem.com

For commercial-grade calcium oleate, specific purity standards are often required. This can include a minimum active content, such as ≥95% purity, and limits on heavy metal contaminants like lead (Pb ≤20 mg/kg) and arsenic (As ≤3 mg/kg). Other quality parameters that may be controlled include the acid number and the final moisture content to prevent caking and ensure stability. gccjo.commdpi.com

Post-Synthesis Purification Techniques

Following the synthesis of calcium oleate, the crude product typically contains unreacted starting materials, byproducts, and residual solvents. Therefore, purification is a critical step to achieve the desired purity for specific applications. The purification methodologies primarily exploit the differences in solubility between calcium oleate and the impurities present in the mixture. Common techniques include washing with various solvents, filtration, and drying. More advanced methods may involve recrystallization or selective solvent extraction.

After synthesis, the solid calcium oleate is separated from the reaction mixture. A common and effective method to remove impurities is by washing the precipitate. The choice of solvent is crucial and depends on the nature of the impurities to be removed.

Research indicates that washing the filtered calcium oleate solid multiple times with ethanol is effective for removing any unreacted oleic acid. evitachem.comnih.gov In processes where calcium oleate is precipitated from an aqueous solution, such as the reaction between sodium oleate and calcium chloride, the resulting precipitate is washed repeatedly with water to eliminate soluble byproducts like sodium chloride. chembk.com One historical method from 1914 involved washing the precipitate until it was free of chloride ions. chembk.com Following the water wash, a final wash with absolute alcohol may be performed. portlandpress.com The recovery of the purified solid is typically achieved through filtration using a Buchner funnel or by centrifugation. nih.govportlandpress.com

The solubility of calcium oleate in specific organic solvents allows for purification by selectively dissolving the desired compound and leaving behind insoluble impurities, or vice-versa. Calcium oleate is reported to be soluble in aromatic solvents such as benzene (B151609) and toluene, particularly at elevated temperatures, which can be used to separate it from insoluble impurities like calcium oxide (CaO). researchgate.net It is also described as soluble in alcohol and ether, and a mixture of these absolute-grade solvents can be utilized for separation. researchgate.net Conversely, petroleum spirit has been used in a Soxhlet extractor to remove calcium oleate from other materials, although its efficiency can be influenced by the presence of other fatty acid salts and triglycerides. rsc.org

The principle of recrystallization, which involves dissolving an impure solid in a hot solvent and allowing it to cool slowly to form purer crystals, is a standard purification technique for solids. csbsju.edu The varying solubility of calcium oleate in certain solvents at different temperatures suggests the feasibility of this method. For instance, while it is practically insoluble in cold water and alcohol, its solubility increases in hot solvents, a key requirement for recrystallization. csbsju.edudrugfuture.com

After washing and filtration, the purified calcium oleate must be thoroughly dried to remove any residual solvent or moisture. A common laboratory practice involves drying the solid in a vacuum desiccator over a desiccant like calcium chloride. chembk.comportlandpress.com Alternatively, the product can be dried in an oven. It has been noted that oven-drying at 105°C can turn the white precipitate into a pale yellow, clear solid. chembk.com Thermogravimetric analysis (TGA) has shown that an initial weight loss up to 150°C is attributable to the removal of physically adsorbed water molecules from the surface of the calcium oleate. nih.gov

Below is a summary of solvents used in the purification of calcium oleate and their specific purposes.

Table 1: Solvents Used in the Purification of Calcium Oleate

| Solvent | Purpose | Source |

|---|---|---|

| Ethanol | To remove unreacted oleic acid. | evitachem.comnih.gov |

| Water | To wash away soluble inorganic salts (e.g., calcium chloride). | chembk.comportlandpress.com |

| Absolute Alcohol | Final wash after water washing. | portlandpress.com |

| Benzene | To dissolve calcium oleate, separating it from insoluble impurities like CaO. | researchgate.net |

| Toluene | To dissolve calcium oleate, separating it from insoluble impurities like CaO. | researchgate.net |

| Ether | Used in a mixture with alcohol for dissolving calcium soap. | researchgate.net |

Structural Elucidation and Advanced Characterization of Calcium Oleate

Spectroscopic Analysis Techniques for Molecular Structure Confirmation

Spectroscopic techniques are instrumental in confirming the molecular structure of calcium oleate (B1233923) by probing the interactions of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for identifying the functional groups present in calcium oleate, thus confirming its formation and purity. benchchem.comevitachem.com The FTIR spectrum of calcium oleate displays several characteristic absorption bands that signify its molecular structure.

The most prominent peaks are associated with the oleate moiety. Strong bands observed at approximately 2924 cm⁻¹ and 2854 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the long hydrocarbon chain. nih.gov Another key feature is a small peak around 1705 cm⁻¹, which is assigned to the C=O stretching vibration of the carboxylate group. nih.gov The formation of the calcium salt is confirmed by the presence of intense bands between 1510 and 1610 cm⁻¹, corresponding to the asymmetric stretching of the carboxylate groups associated with the calcium ion. researchgate.net The interaction between the calcium ion and the carboxylate groups can result in both unidentate and bidentate associations, which are reflected in the FTIR spectrum. mdpi.com

Table 1: Characteristic FTIR Absorption Bands of Calcium Oleate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~2924 | Asymmetric C-H Stretch | Methyl/Methylene | nih.gov |

| ~2854 | Symmetric C-H Stretch | Methyl/Methylene | nih.gov |

| ~1705 | C=O Stretch | Carboxylate | nih.gov |

| 1510-1610 | Asymmetric Stretch | Coordinated Carboxylate | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and purity of calcium oleate by analyzing the magnetic properties of its atomic nuclei. benchchem.comevitachem.com Both ¹H NMR and ¹³C NMR are employed for this purpose.

In solid-state ¹³C NMR of related calcium carboxylates like calcium stearate (B1226849), the resonances for the methyl (CH₃) and methylene (CH₂) groups of the fatty acid chain typically appear in the range of 14.6–39.9 ppm. mdpi.com A high-intensity peak around 33.05 ppm is characteristic of the numerous CH₂ groups in the alkyl chain. mdpi.com The interaction with the calcium ion can cause slight shifts in the positions of the carbon peaks near the carboxylate group compared to the free fatty acid. mdpi.com While specific NMR data for calcium oleate is not as commonly published as for other metal oleates, the principles remain the same, allowing for the elucidation of the carbon skeleton and the environment of each atom.

Thermal Analysis Methods for Decomposition Pathways

Thermal analysis techniques are crucial for determining the thermal stability and decomposition behavior of calcium oleate.

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate, providing insights into its thermal stability and decomposition patterns. benchchem.comlabwrench.com The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition. justwrite.inh-and-m-analytical.com

A typical TGA curve for calcium oleate exhibits multiple stages of weight loss. nih.govsemanticscholar.org An initial weight loss up to approximately 150°C is generally attributed to the removal of physically adsorbed water. nih.govsemanticscholar.org A second, more significant weight loss is observed in the range of 150°C to 350°C, which is associated with the removal of the functional groups of the calcium oleate. semanticscholar.org Further heating leads to the complete decomposition of the organic component, eventually yielding calcium carbonate or calcium oxide at higher temperatures, depending on the atmosphere. nih.govsemanticscholar.org For instance, the decomposition of the oleate can be followed by an abrupt mass loss after 593 K (320°C). core.ac.uk The DTG curve will show distinct peaks corresponding to the maximum rate of decomposition for each of these steps.

Table 2: TGA Decomposition Stages of Calcium Oleate

| Temperature Range (°C) | Process | Reference |

| Ambient - ~150 | Removal of adsorbed water | nih.govsemanticscholar.org |

| ~150 - ~350 | Decomposition of oleate functional groups | semanticscholar.org |

| >320 | Abrupt mass loss/further decomposition | core.ac.uk |

Diffraction Techniques for Crystalline Phase Identification

Diffraction techniques are used to investigate the crystalline structure of materials.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a powerful technique for identifying the crystalline phases of calcium oleate and determining its crystal structure. nih.govissuu.com The XRD pattern of a substance is a unique fingerprint based on the arrangement of atoms in its crystal lattice.

The XRD pattern for calcium oleate is often described as having broad peaks, which can indicate an amorphous or poorly crystalline nature. scholarsresearchlibrary.com Some studies report characteristic broad peaks at 2θ values of approximately 19.3°, 21.3°, and 25.9°. scholarsresearchlibrary.com In contrast, when used as a precursor in the synthesis of other materials, the initial calcium oleate may show an amorphous nature with no sharp diffraction peaks. issuu.com However, upon thermal treatment, crystalline phases can emerge. For example, in the synthesis of overbased greases, an initially amorphous calcium oleate precursor can convert to a form containing crystalline calcium carbonate, with characteristic diffraction peaks appearing at 2θ values of 25°, 27°, and 32.8°. issuu.com The nature of the XRD pattern can be influenced by the method of preparation and any subsequent processing. Studies on similar long-chain calcium carboxylates, like calcium stearate, show a layered, stacked structure, which may also be relevant to calcium oleate. cambridge.orgcapes.gov.br

Table 3: Reported XRD Peak Positions for Calcium Oleate and Related Materials

| 2θ (degrees) | Description | Material Context | Reference |

| 19.3, 21.3, 25.9 | Broad peaks | Calcium Oleate | scholarsresearchlibrary.com |

| 25, 27, 32.8 | Sharp peaks (Vaterite) | Gelled grease from amorphous calcium oleate precursor | issuu.com |

Microscopic and Morphological Characterization

The visual and elemental examination of calcium oleate at the micro and nano-scale reveals key details about its structure and composition.

Complementing SEM, Energy Dispersive X-ray (EDX) analysis provides elemental composition data. anapath.chlucideon.com An EDX spectrum of a sample identifies the elements present and their relative abundance. For calcium oleate (C₃₆H₆₆CaO₄), an EDX analysis would be expected to show prominent peaks corresponding to carbon (C), oxygen (O), and calcium (Ca). nih.gov This technique is crucial for confirming the presence of calcium and for identifying any impurities within the sample. researchgate.net For example, in the analysis of calcific deposits, EDX has been used to confirm the presence of calcium. researchgate.net

Table 1: Expected EDX Elemental Composition of Calcium Oleate

| Element | Symbol | Expected Presence |

| Calcium | Ca | Yes |

| Carbon | C | Yes |

| Oxygen | O | Yes |

This table is based on the chemical formula of calcium oleate and the principles of EDX analysis.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface profiles and can also measure forces between a probe and a sample surface. hzdr.de This capability makes it particularly valuable for studying the surface interactions of calcium oleate, especially in contexts like mineral flotation and surface coatings.

Research has utilized AFM to directly measure the interaction forces between calcium oleate and various mineral surfaces. For example, studies have employed spherical calcium oleate particles as AFM probes to measure forces against calcite and fluorite surfaces. uq.edu.au These measurements revealed that the attractive force between calcium oleate and fluorite is strong and extends over a longer range than predicted by classical DLVO (Derjaguin-Landau-Verwey-Overbeek) theory, suggesting the influence of non-DLVO forces like the hydrophobic force. uq.edu.au

AFM has also been instrumental in understanding the role of calcium ions in the adsorption of oleate onto surfaces like silica. researchgate.net It helps to elucidate the mechanisms of "calcium activation," where calcium ions promote the attachment of oleate collectors to the mineral surface. researchgate.netacs.orgnih.gov By measuring adhesion forces, AFM provides insights into how calcium oleate forms and interacts at the solid-liquid interface, which is critical for processes like froth flotation. hzdr.deresearchgate.net

Table 2: Key Findings from AFM Studies on Calcium Oleate Interactions

| Interacting Surfaces | Key Finding | Reference |

| Calcium dioleate and fluorite | Strong, long-range attractive forces observed, indicating non-DLVO interactions. | uq.edu.au |

| Calcium oleate and calcite | The presence of Ca²⁺ ions is critical for the adsorption of potassium oleate, leading to the formation of calcium dioleate agglomerates. | hzdr.de |

| Sodium oleate, Ca²⁺, and quartz | Ca²⁺ ions facilitate the adsorption of sodium oleate onto the quartz surface. | acs.orgnih.gov |

Analysis of Oleate Anion Organization in Calcium Oleate Structures

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline nature of materials. scholarsresearchlibrary.com Studies have shown that the XRD pattern for calcium oleate can be broad, indicating an amorphous or poorly crystalline nature. scholarsresearchlibrary.com However, in other contexts, such as in the formation of overbased calcium oleate complex grease, the structure can convert to a crystalline form. researchgate.net

Molecular dynamics simulations and spectroscopic methods have been used to probe the organization of oleate anions on mineral surfaces. For instance, in the presence of calcium sulphate whiskers, it was found that oleate anions selectively adsorb onto specific crystal faces. jim.org.cn The interaction energies between sodium oleate and different crystal faces were calculated, revealing preferential adsorption that influences crystal growth. jim.org.cn It was deduced that calcium atoms act as the active sites on the crystal faces for oleate adsorption. jim.org.cn

In systems where calcium oleate forms on a surface, the oleate anions can chemisorb. scirp.orgjournalssystem.com The structure can range from a monolayer of chemisorbed ions to a more complex, three-dimensional, and sometimes poorly organized structure. journalssystem.com The organization of these oleate chains, whether they are well-ordered and closely packed or form a more friable structure, significantly impacts the surface properties, such as hydrophobicity. journalssystem.com A well-organized, closely packed monolayer of oleate anions with their hydrocarbon chains oriented away from the surface is known to provide suitable hydrophobicity for applications like mineral flotation. journalssystem.com

Chemical Reactivity and Transformation Studies of Calcium Oleate

Decomposition Pathways and Formation of Inorganic Materials

The thermal decomposition of calcium oleate (B1233923) is a key process for the synthesis of calcium-based nanoparticles. By carefully controlling the temperature and atmosphere, different inorganic materials can be selectively produced.

The calcination or pyrolysis of solid-state calcium oleate is a well-established method for producing both calcium oxide (CaO) and calcium carbonate (CaCO₃) nanoparticles. lookchem.comresearchgate.netmdpi.com This process involves heating the calcium oleate precursor in air, leading to its decomposition and subsequent formation of the desired nanoparticles. lookchem.comresearchgate.net The specific product obtained is highly dependent on the calcination temperature. lookchem.comresearchgate.netmdpi.com

The synthesis of calcium oxide (CaO) nanoparticles from calcium oleate occurs at higher temperatures, typically above 600°C. lookchem.commdpi.combenchchem.com The formation of CaO is a result of the decomposition of calcium carbonate (CaCO₃), which is an intermediate product in the thermal decomposition of calcium oleate. lookchem.com

The process begins with the decomposition of the carboxylate ligands of calcium oleate at temperatures starting from 400°C under an air atmosphere, which releases carbon dioxide (CO₂) and water (H₂O). lookchem.com At temperatures exceeding 600°C, the intermediate CaCO₃ decomposes to form CaO and releases CO₂. lookchem.commdpi.comnih.gov Pure CaO nanoparticles are typically obtained at calcination temperatures around 650°C. lookchem.com

The morphology and size of the resulting CaO nanoparticles are influenced by the calcination temperature. Monodisperse, spherical CaO nanoparticles with an average size of 40 nm can be obtained at 650°C. lookchem.comresearchgate.netnih.gov However, increasing the temperature beyond 650°C can lead to an increase in the size of the CaO nanoparticles and a broader size distribution. lookchem.comresearchgate.netnih.gov The use of calcium oleate as a precursor tends to yield more uniform and smaller nanoparticles compared to other precursors like calcium stearate (B1226849). lookchem.com

Table 1: Effect of Calcination Temperature on CaO Nanoparticle Synthesis from Calcium Oleate

| Calcination Temperature (°C) | Resulting Material | Average Particle Size (nm) | Morphology |

| > 600 | Calcium Oxide (CaO) | Varies with temperature | Spherical |

| 650 | Pure Calcium Oxide (CaO) | 40 | Monodisperse, Spherical |

| > 650 | Calcium Oxide (CaO) | Increases with temperature | Broad size distribution |

Calcium carbonate (CaCO₃) nanoparticles are formed as an intermediate product during the thermal decomposition of calcium oleate at lower temperatures than those required for CaO formation. lookchem.com The synthesis of CaCO₃ nanoparticles typically occurs in the temperature range of 400°C to 550°C. lookchem.comresearchgate.netnih.gov

During the initial decomposition of calcium oleate starting at 400°C, the released CO₂ reacts with the available Ca²⁺ ions to form CaCO₃. lookchem.com The resulting CaCO₃ nanoparticles typically exhibit a calcite crystal structure. lookchem.com The size of the CaCO₃ nanoparticles is also dependent on the calcination temperature, with mean sizes ranging from 82 to 98 nm when calcined between 400°C and 550°C. lookchem.comresearchgate.netnih.gov As the temperature increases within this range, the particle size tends to increase. lookchem.com

The phase transition from CaCO₃ to CaO begins to occur at temperatures between 575°C and 625°C, where a mixture of both phases may be present. lookchem.com

Table 2: Influence of Calcination Temperature on CaCO₃ Nanoparticle Synthesis from Calcium Oleate

| Calcination Temperature (°C) | Resulting Material | Average Particle Size (nm) | Crystal Structure |

| 400 - 550 | Calcium Carbonate (CaCO₃) | 82 - 98 | Calcite |

| 575 - 625 | Mixture of CaCO₃ and CaO | - | - |

Thermal Decomposition and Pyrolysis for Nanoparticle Synthesis

Role as a Precursor in Advanced Material Synthesis

Beyond its use in forming simple calcium oxides and carbonates, calcium oleate is a valuable precursor in the synthesis of more complex, advanced materials through processes like solvothermal methods.

Calcium oleate has been identified as a key precursor for the synthesis of ultralong hydroxyapatite (B223615) (HA) nanowires and microtubes through solvothermal methods. cdnsciencepub.comcas.cnresearchgate.net This approach allows for the formation of one-dimensional HA materials with high aspect ratios, which are difficult to achieve using other methods without the use of hard templates. cdnsciencepub.com

In a typical solvothermal process, calcium oleate is used as the calcium source and precursor in a reaction system that also includes a phosphorus source, such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄), and a solvent system, often containing ethanol (B145695) and deionized water. cdnsciencepub.comcas.cn The reaction is carried out under elevated temperature and pressure in an autoclave. cdnsciencepub.com The use of calcium oleate as a precursor is believed to be a significant contributor to the formation of ultralong HA nanowires, with lengths that can exceed 100 μm and in some cases, approach 1000 μm. cdnsciencepub.comcas.cn

The solvothermal transformation of a calcium oleate precursor can also lead to the formation of highly ordered arrays of ultralong HA microtubes. researchgate.net This process can yield three-dimensional bulk materials on a millimeter scale, composed of these ordered microtube arrays. researchgate.net The formation of these structures is thought to involve the initial melting of the calcium oleate precursor to form bulges, which then react with the phosphorus source to create bundles of HA that eventually transform into highly ordered microtubes. researchgate.net

Calcium oleate can also be utilized in the preparation of modified nano-calcium borate (B1201080) composites, which have applications as lubricant additives. In one method, nano-CaB₆O₁₀ powder is first synthesized by reacting boric acid and calcium oxide. google.compatsnap.com This powder is then suspended in water, and oleic acid is added. google.compatsnap.com Through ultrasonic stirring, the oleic acid modifies the surface of the nano-calcium borate, and the resulting oil phase containing the modified nanoparticles is separated and dried. google.compatsnap.com This process yields an oleic acid-modified nano-CaB₆O₁₀ lubricating oil additive with small, uniformly distributed particle sizes of 10-15 nm. google.com

Another approach involves the in-situ preparation of oil-soluble calcium borate nanoparticles using sodium borate (Na₂B₄O₇·10H₂O), calcium chloride (CaCl₂), and oleic acid as a modifier. researchgate.net The oleic acid alters the surface of the calcium borate from hydrophilic to hydrophobic, enabling high solubility in mineral base oils. researchgate.net Infrared spectroscopy confirms the bonding of oleic acid to the surface of the calcium borate nanoparticles. researchgate.netresearchgate.net

Redox and Substitution Reactions

Calcium oleate, by virtue of the unsaturated bond in its oleate component, is susceptible to oxidation. The primary mechanism of oxidation for the oleate moiety proceeds via a free radical chain reaction, targeting the allylic hydrogens adjacent to the carbon-carbon double bond. This process leads to the formation of hydroperoxides as the initial oxidation products. Specifically, the reaction with oxygen can yield a mixture of isomeric hydroperoxides.

Calcium oleate can participate in substitution reactions, specifically metathesis or double decomposition reactions, when reacted with other metal salts. In these reactions, the calcium ion is exchanged for the cation of the reacting salt, leading to the formation of a new metal oleate and a calcium salt. This type of reaction is a common method for the synthesis of various metallic soaps.

A general representation of this reaction is as follows:

Ca(OOC-R)₂ + 2MX → 2M(OOC-R) + CaX₂ (where R represents the oleate alkyl chain and MX is a soluble metal salt)

For instance, reacting calcium oleate with a soluble zinc salt, such as zinc chloride, would be expected to yield zinc oleate and calcium chloride. mdpi.com This principle is widely applied in the synthesis of various metal carboxylates. The efficiency and completion of the reaction are often dictated by the solubility of the reactants and products in the chosen solvent system. For example, the synthesis of various metal fatty acid salts, including those of zinc and lead, often involves the reaction of a soluble soap (like sodium oleate) with a metal salt, precipitating the desired, less soluble, metal soap. acs.org This same principle of metathesis is applicable to calcium oleate for the formation of other metal oleates.

Catalytic Activity in Chemical Reactions

Calcium oleate has been investigated as a catalyst in the esterification of glycerol (B35011) with oleic acid, a reaction aimed at producing monoglycerides (B3428702) and diglycerides, which are valuable emulsifiers. In these reactions, calcium oleate demonstrates catalytic activity, although its performance varies over the course of the reaction.

Research indicates that at the beginning of the esterification process, calcium oleate can be more effective than other calcium-based catalysts like calcium glyceroxide, exhibiting a shorter induction period and a higher initial rate of oleic acid consumption. However, its effectiveness tends to decrease as the reaction progresses. For example, in one study, after 10 hours of synthesis at 125°C, the use of calcium oleate as a catalyst resulted in an oleic acid conversion of approximately 69.3%. The resulting product mixture contained a significant amount of monoglycerides.

The initial effectiveness of calcium oleate is partly attributed to its properties as a surfactant, which aids in the emulsification of the reaction mixture, thereby reducing the initial induction period often observed in heterogeneous catalytic systems.

When compared to other calcium-containing catalysts in the esterification of glycerol with oleic acid, calcium oleate shows a distinct performance profile. A study comparing calcium oleate with calcium oxide, calcium hydroxide (B78521), and calcium glyceroxide revealed that while calcium oleate has a faster initial reaction rate, calcium glyceroxide ultimately achieves a higher conversion of oleic acid.

After a 10-hour reaction period, the conversion of oleic acid was over 15% higher with calcium glyceroxide as the catalyst compared to calcium oleate. The catalytic activity of these calcium derivatives in the esterification of glycerol with higher carboxylic acids was found to increase in the following order: CaO < Ca(OH)₂ < Ca(C₁₇H₃₃COO)₂ (calcium oleate) < calcium alkoxides (like calcium glyceroxide). acs.org

The following table summarizes the comparative performance of calcium oleate against other calcium-based catalysts in the esterification of oleic acid with glycerol after 10 hours of synthesis at 125°C.

Table 1: Comparison of Catalytic Performance of Calcium Compounds in Glycerol Esterification

| Catalyst | Oleic Acid Conversion (%) | Monoglyceride Content (mass%) | Diglyceride Content (mass%) |

|---|---|---|---|

| Calcium Oleate | 69.3 | 67.76 | 1.54 |

| Calcium Glyceroxide | >84.3 | 87.7 | Not specified |

| Calcium Oxide | Lower than Calcium Oleate | Not specified | Not specified |

| Calcium Hydroxide | Lower than Calcium Oleate | Not specified | Not specified |

Data sourced from a comparative study on the catalytic activity of calcium compounds. google.comresearchgate.netscielo.br

This data indicates that while calcium oleate is an active catalyst, other forms of calcium catalysts, particularly calcium glyceroxide, can lead to a more complete conversion of the fatty acid under these specific reaction conditions.

Colloidal Systems and Emulsion Science of Calcium Oleate

Emulsifying Properties and Emulsion Type

Calcium oleate (B1233923) is recognized primarily for its function as a lipophilic emulsifying agent, meaning it facilitates the mixing of oil and water by stabilizing oil as the continuous phase.

Calcium oleate consistently promotes the formation of water-in-oil (W/O) emulsions, where fine droplets of water are dispersed within a continuous oil phase. unacademy.comstem.org.uk This behavior contrasts sharply with monovalent soaps like sodium oleate, which form oil-in-water (O/W) emulsions. unacademy.com The formation of W/O emulsions using calcium oleate can be achieved through several methods. One common laboratory technique is direct emulsification, which involves dispersing calcium oleate in an oil phase, adding water, and then agitating the mixture until a stable emulsion forms. oup.com

Another method is through in situ saponification, often called the "Nascent soap method". uomustansiriyah.edu.iq In this process, an oil containing free oleic acid (such as olive oil) is mixed with an alkaline solution like calcium hydroxide (B78521). uomustansiriyah.edu.iquomustansiriyah.edu.iq The ensuing chemical reaction at the oil-water interface generates calcium oleate, which then acts as the emulsifying agent to create the W/O emulsion. uomustansiriyah.edu.iq Phase inversion is a third method, where an O/W emulsion stabilized by a hydrophilic emulsifier (e.g., sodium oleate) is converted to a W/O emulsion by introducing a calcium salt solution. oup.com The addition of calcium ions prompts the formation of calcium oleate, leading to the inversion of the emulsion type. oup.com

The type of emulsion formed is heavily dependent on the characteristics of the emulsifying agent, a principle explained by the Bancroft rule. firp-ula.org This rule posits that the phase in which the emulsifier is more soluble will become the continuous phase of the emulsion. firp-ula.orgbasicmedicalkey.com Calcium oleate, being a salt of a divalent cation and a fatty acid, is water-insoluble and oil-soluble (lipophilic). uomustansiriyah.edu.iq Consequently, it preferentially stabilizes the oil phase, making it the continuous medium and resulting in a W/O emulsion. uomustansiriyah.edu.iquomustansiriyah.edu.iq

In contrast, soaps of monovalent alkali metals, such as sodium oleate, are more soluble in water (hydrophilic) and thus promote the formation of O/W emulsions. uomustansiriyah.edu.iq This relationship is also quantified by the Hydrophilic-Lipophilic Balance (HLB) system, which assigns a numerical value to surfactants. Agents with low HLB values (typically 3 to 6) are considered lipophilic and are effective as W/O emulsifiers, a category that includes calcium oleate. uomustansiriyah.edu.iqresearchjournal.co.in

| Emulsifier Type | Dominant Solubility | Typical Emulsion Formed |

| Monovalent Soaps (e.g., Sodium Oleate) | Hydrophilic (Water-Soluble) | Oil-in-Water (O/W) uomustansiriyah.edu.iq |

| Polyvalent Soaps (e.g., Calcium Oleate) | Lipophilic (Oil-Soluble) | Water-in-Oil (W/O) uomustansiriyah.edu.iq |

The stability of emulsions stabilized by calcium oleate is closely linked to the properties of the interfacial film it forms at the oil-water boundary. This film acts as a mechanical barrier that prevents the dispersed water droplets from coalescing. basicmedicalkey.comucalgary.ca A key characteristic of the film formed by calcium oleate is its rigidity or stiffness. oup.comuu.nl

The stability of W/O emulsions can be further influenced by the concentration of the emulsifier and the presence of electrolytes, such as calcium salts, in the aqueous phase. Studies on W/O emulsions stabilized by the lipophilic surfactant Polyglycerol polyricinoleate (PGPR) have shown that increasing the concentration of calcium chloride in the dispersed water phase leads to more stable emulsions. nih.govresearchgate.netconicet.gov.ar

This enhanced stability is attributed to several factors:

Reduced Droplet Size: The presence of calcium ions helps to decrease the size of the dispersed water droplets. nih.govconicet.gov.ar

Decreased Attractive Force: Calcium salts can lower the attractive forces between the water droplets. researchgate.netconicet.gov.ar

Increased Emulsifier Adsorption: The salt's presence can increase the adsorption density of the emulsifier at the oil-water interface. researchgate.netconicet.gov.ar

Similarly, increasing the concentration of the emulsifier itself also improves stability, primarily by facilitating the formation of smaller water droplets. conicet.gov.ar Research indicates that the degree of dissociation of the calcium salt matters, with calcium chloride providing a greater stabilizing effect than calcium salts that dissociate less readily. nih.govconicet.gov.ar However, it is worth noting that one study under specific thermal test conditions found that the in situ formation of calcium oleate appeared to have an unstabilizing influence on their formulations. google.com

| Factor | Effect on W/O Emulsion Stability | Mechanism of Action |

| Increased Surfactant Concentration | Increased Stability conicet.gov.ar | Diminution of water droplet size. conicet.gov.ar |

| Addition of Calcium Salts (e.g., CaCl₂) to Aqueous Phase | Increased Stability nih.govresearchgate.net | Reduces droplet size, decreases inter-droplet attraction, increases emulsifier adsorption. researchgate.netconicet.gov.ar |

Colloidal Behavior and Dispersion Properties

Beyond emulsification, calcium oleate is a key compound in the study of colloidal dispersions, particularly in its interaction with synthetic surfactants.

Calcium oleate is a type of calcium soap, which is known to precipitate in the presence of calcium ions, a primary cause of "soap scum" in hard water. Anionic surfactants, a major class of detergents including Linear Alkylbenzene Sulfonate (LAS) and Sodium Dodecyl Sulfate (B86663) (SDS), are often formulated with components that can disperse this soap scum. evitachem.comfirp-ula.org Therefore, research in this area often evaluates the dispersing power of anionic surfactants on calcium soap, rather than the other way around. evitachem.com The ability of an anionic surfactant formulation to prevent or break up calcium oleate precipitates is a measure of its effectiveness, especially in hard water conditions. firp-ula.org

The interaction is also relevant in the context of foam stability. In solutions containing anionic surfactants, calcium oleate can act as a defoamer. nih.gov This effect is believed to occur through two primary mechanisms: the incorporation of calcium and oleate ions into the surfactant monolayers at the air-water interface, which destabilizes the foam film, and the physical bridging and rupturing of the foam films by solid calcium oleate particles. nih.gov

Behavior and Function of Calcium Oleate Colloids in Solution

Calcium oleate, the calcium salt of oleic acid, exhibits distinct colloidal behavior in solution, which underpins its function in various applications. Unlike highly water-soluble surfactants such as sodium oleate, calcium oleate's low solubility in water dictates its tendency to form colloidal precipitates rather than true micelles in aqueous environments. benchchem.comresearchgate.net Its behavior is largely governed by the interactions between calcium ions and oleate anions, which readily combine in solution to form these colloidal systems, especially under alkaline conditions. xml-journal.netcgsjournals.com

The primary function of calcium oleate in solution is to act as a surfactant and stabilizer. evitachem.com Its amphiphilic nature, featuring a long, non-polar hydrocarbon tail and a polar carboxylate head group chelated by a divalent calcium ion, allows it to reduce surface tension between immiscible phases. evitachem.com This property is fundamental to its role as an emulsifier and a stabilizer for suspensions.

In emulsion science, calcium oleate is known to promote the formation of water-in-oil (w/o) emulsions. stem.org.ukunacademy.com This is in contrast to monovalent alkali metal soaps like sodium oleate, which typically form oil-in-water (o/w) emulsions. unacademy.comuomustansiriyah.edu.iq The divalent nature of the calcium ion allows it to bridge two oleate molecules, leading to a molecular geometry that favors the packing of water droplets within a continuous oil phase. This mechanism is sometimes employed in "in situ" soap methods, where an oil containing free fatty acids is mixed with an alkali like calcium hydroxide solution; the resulting calcium oleate, formed at the interface, stabilizes a w/o emulsion. uomustansiriyah.edu.iq

The aggregation of calcium oleate in solution is a key aspect of its function. In processes such as mineral flotation, dissolved calcium ions from minerals can react with added sodium oleate to generate calcium oleate colloids in the bulk solution. xml-journal.netcgsjournals.commdpi.com These colloids then migrate and adsorb onto mineral surfaces, altering their hydrophobicity and influencing their collection. xml-journal.netmdpi.com Studies on the flotation of calcium-containing minerals have shown that the collection ability of the in-situ-formed calcium oleate colloid can be stronger than that of sodium oleate for certain minerals like scheelite and fluorite. xml-journal.net

Furthermore, calcium oleate colloids play a role in other interfacial phenomena, such as defoaming. Research indicates that calcium oleate particles can act as defoamers by bridging and destabilizing the thin films of foam lamellae. researchgate.netnih.gov This mechanism is particularly effective in freshly prepared solutions where the precipitation of the colloid is actively occurring. researchgate.netnih.gov

At very low concentrations, before significant precipitation occurs, calcium oleate may be partially miscible with micelles of other substrates, as suggested by light scattering experiments. researchgate.net However, the predominant behavior in aqueous systems is the formation of stable colloidal dispersions or precipitates that mediate its function at interfaces. benchchem.comevitachem.com These colloids can also serve to stabilize nanoparticle suspensions by preventing agglomeration through steric hindrance provided by the long hydrocarbon chains of the oleate. evitachem.com

Research Findings on Calcium Oleate Colloidal Behavior

Detailed research has elucidated the specific mechanisms and functions of calcium oleate colloids in various systems.

| Research Area | Key Findings | References |

| Emulsification | Promotes the formation of water-in-oil (w/o) emulsions, whereas monovalent soaps like sodium oleate form oil-in-water (o/w) emulsions. | stem.org.uk, unacademy.com, uomustansiriyah.edu.iq |

| Mineral Flotation | Forms colloids in solution from the reaction of dissolved calcium ions and oleate anions. These colloids adsorb on mineral surfaces, altering their hydrophobicity and acting as the collecting agent. | xml-journal.net, cgsjournals.com, mdpi.com |

| Defoaming | Colloidal calcium oleate particles can destabilize aqueous foams by bridging the foam films, a mechanism that is particularly effective during active precipitation. | nih.gov, researchgate.net |

| Particle Aggregation | Can act as a bridging agent between fine suspended particles, leading to aggregation and improved settling. This is attributed to the formation of calcium oleate species. | researchgate.net |

| Nanoparticle Stabilization | Stabilizes colloidal suspensions of nanoparticles by preventing agglomeration via steric hindrance from its long hydrocarbon chains. | evitachem.com |

Comparative Emulsifying Properties

The type of emulsion formed is heavily dependent on the nature of the metallic cation in the oleate soap.

| Emulsifier | Typical Emulsion Type | Explanation | References |

| Sodium Oleate | Oil-in-Water (o/w) | As a monovalent soap, it is more hydrophilic and reduces the surface tension of water, facilitating the dispersion of oil droplets within a continuous water phase. | stem.org.uk, unacademy.com |

| Calcium Oleate | Water-in-Oil (w/o) | As a divalent soap, it is more lipophilic. The calcium ion bridges two oleate molecules, creating a structure that preferentially stabilizes water droplets within a continuous oil phase. | stem.org.uk, unacademy.com, uomustansiriyah.edu.iq |

Supramolecular Assembly and Self Organization of Calcium Oleate

Formation of Nanostructured Fibers and Extended Networks

The self-assembly of calcium oleate (B1233923) can lead to the formation of high-aspect-ratio nanostructures, such as fibers and extended three-dimensional networks. This process is driven by the specific interactions between the oleate anions and calcium cations. The divalent Ca²⁺ ions can act as bridges, electrostatically linking the carboxylate head groups of two oleate molecules. Simultaneously, the long hydrocarbon tails of the oleate molecules align and associate through hydrophobic and van der Waals interactions.

This hierarchical assembly process can be envisioned as:

Initial Complexation: Calcium ions coordinate with the carboxylate groups of oleate ions.

Growth into Fibrils: These initial complexes aggregate, with the hydrophobic tails aligning to minimize contact with a polar medium (like water) or arranging in a specific fashion in a nonpolar medium. This directional aggregation results in the formation of primary nanofibres or fibrillar structures. rsc.org

Network Formation: At sufficient concentrations, these individual nanofibers can entangle and interact, creating a space-spanning, three-dimensional network. rsc.org This network can immobilize large volumes of a solvent, leading to the formation of a gel, often referred to as a supramolecular organogel when the solvent is organic. rsc.org

Research on analogous amphiphilic systems demonstrates this principle. For instance, photoresponsive molecular motors functionalized with carboxyl groups have been shown to self-assemble into nanofibers and subsequently into macroscopic, aligned strings upon the introduction of calcium ions, which screen electrostatic repulsion and facilitate bundling. rug.nl Similarly, mixtures of oleic acid and its sodium salt (sodium oleate) are known to form fibrillar networks that structure edible oils. rsc.org While sodium ions can induce a transition from spherical to cylindrical micelles, divalent ions like calcium are crucial in bridging molecules to form more complex, insoluble structures. rsc.orgcore.ac.uk

Organization into Ordered Adsorbed Layers (Monolayers and Multilayers)

On solid surfaces, particularly those of calcium-containing minerals, calcium oleate plays a critical role in forming highly organized adsorbed layers. This phenomenon is central to industrial processes like mineral flotation. The adsorption can result in the formation of either a single molecular layer (monolayer) or multiple layers (multilayers), depending on the conditions.

Monolayers: At low concentrations, oleate ions from a solution can adsorb onto a mineral surface like fluorite (CaF₂) or apatite (a calcium phosphate (B84403) mineral) to form a well-ordered monolayer. academie-sciences.fr Infrared spectroscopy studies have revealed that the oleate molecules in these monolayers can adopt specific orientations. On the (111) surface of fluorite, two primary binding conformations have been identified: capes.gov.br

Bidentate-like Form: The carboxylate group interacts strongly with two surface calcium atoms. This form is characterized by an absorbance band at 1536 cm⁻¹ and an orientation angle of approximately 80° relative to the surface normal. capes.gov.br It is the dominant form on perfectly cleaved fluorite surfaces, indicating a molecular recognition between the oleate ion and the crystal lattice. capes.gov.br

Unidentate-like Form: The carboxylate group interacts more strongly with a single calcium atom. This conformation, associated with an absorbance band at 1575 cm⁻¹, has an orientation angle of about 60°. capes.gov.br Its presence is often linked to crystallographic defects or perturbations on the mineral surface. capes.gov.br

A similar phenomenon occurs on apatite, where oleate molecules in the first adsorbed layer are suggested to bind to two different types of calcium sites available on the mineral surface. academie-sciences.fr

Table 1: Adsorption Characteristics of Oleate Monolayers on Fluorite Surfaces

| Surface Form | Infrared Absorbance Band (cm⁻¹) | Average Orientation Angle (to surface normal) | Primary Associated Surface Feature | Reference |

|---|---|---|---|---|

| Bidentate-like | 1536 | ~80° | Perfectly cleaved (111) plane | capes.gov.br |

| Unidentate-like | 1575 | ~60° | Crystallographic defects | capes.gov.br |

Multilayers: At higher concentrations, or on more reactive surfaces like calcite (CaCO₃), the adsorption process can proceed beyond a monolayer, leading to the formation of multilayers. tandfonline.comchalmers.se This is often described as the surface precipitation or deposition of bulk calcium oleate onto the initial chemisorbed monolayer. tandfonline.comchalmers.se Divalent calcium ions in the solution can act as bridging elements, facilitating the layer-by-layer assembly of oleate ions into a bilayer or more extensive multilayer structure. tandfonline.com This extensive coverage can dramatically alter the surface properties of the mineral.

Role in Encapsulation During Nanoparticle Synthesis

Calcium oleate serves as a crucial precursor and encapsulating agent in the synthesis of various functional nanoparticles, particularly calcium carbonate (CaCO₃) and calcium oxide (CaO) nanoparticles. benchchem.comnih.gov Its use allows for superior control over particle size, distribution (monodispersity), and morphology compared to syntheses using simple inorganic salts like calcium hydroxide (B78521). nih.gov

The primary mechanism involves the thermal decomposition (carbonization or calcination) of calcium oleate. nih.gov During this process, the oleate component acts as a template or a soft capsule that confines the reaction and controls the growth of the forming nanoparticle. This "encapsulation effect" of the oleic acid prevents the uncontrolled aggregation of newly formed nuclei, leading to smaller and more uniform particles. benchchem.comnih.gov

A comparative study highlighted these advantages:

Calcium Oxide Nanoparticles (CONPs): When synthesized via calcination of calcium oleate at 600–650 °C, the resulting CONPs were well-dispersed, spherical, and had a narrow size distribution with diameters in the range of 60–80 nm. nih.gov In contrast, CONPs prepared from calcium hydroxide under similar conditions were larger (average diameter of about 150 nm) and showed significant aggregation. nih.gov

Calcium Carbonate Nanoparticles (CCNPs): Below 600 °C, the decomposition of calcium oleate yields aggregated CCNPs. nih.gov The use of calcium oleate as a starting material is key to achieving controlled particle characteristics. benchchem.com

Calcium oleate is also employed in the synthesis of other nanomaterials, such as calcium phosphate nanorods and nanowires, where it is part of a precursor system that helps control the nucleation and anisotropic growth of the final structures. nih.gov

Table 2: Comparison of Nanoparticle Synthesis Using Different Calcium Precursors

| Nanoparticle Type | Precursor | Synthesis Method | Average Particle Diameter | Key Characteristics | Reference |

|---|---|---|---|---|---|

| Calcium Oxide (CONPs) | Calcium Oleate | Calcination (600-650 °C) | 60–80 nm | Monodispersed, spherical, well-dispersed | nih.gov |

| Calcium Oxide (CONPs) | Calcium Hydroxide | Calcination | ~150 nm | Aggregated, less homogeneous size distribution | nih.gov |

| Calcium Carbonate (CCNPs) | Calcium Oleate | Carbonization (<550 °C) | ~150 nm | Aggregated, calcite phase | benchchem.comnih.gov |

Computational and Theoretical Modeling Studies of Calcium Oleate

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for understanding the electronic structure and interaction mechanisms of calcium oleate (B1233923) at an atomic level. These calculations provide a fundamental understanding of adsorption processes, electronic changes, and surface interactions.

DFT calculations are instrumental in quantifying the strength of the interaction between oleate species and calcium-activated surfaces. The adsorption energy, a key metric derived from these calculations, indicates the favorability of the adsorption process. A more negative adsorption energy signifies a stronger and more spontaneous adsorption.

In studies of analogous systems, such as the adsorption of various species on a Ca(OH)+ activated quartz (101) surface, DFT has been used to determine and compare their adsorption energies. These calculations reveal that the presence of the calcium-containing activator significantly enhances the adsorption of the oleate collector. For instance, the adsorption of Ca(OH)+ on the quartz surface is highly favorable, which in turn facilitates the subsequent strong adsorption of the oleate anion. nih.gov The calculated adsorption energies for different species on the quartz surface provide a quantitative measure of their interaction strength. nih.gov

| Adsorbed Species | Adsorption Energy (kJ/mol) |

|---|---|

| H₂O | -101.35 |

| OH⁻ | -289.41 |

| Ca²⁺ | -359.12 |

| Ca(OH)⁺ | -580.93 |

| Oleate anion (on bare quartz) | +19.84 |

| Oleate anion (on Ca(OH)⁺ activated quartz) | -79.13 |

This table presents DFT-calculated adsorption energies for various species on a quartz (101) surface. The data illustrates the favorability of Ca(OH)⁺ adsorption and its role in promoting the subsequent adsorption of the oleate anion, as indicated by the negative adsorption energy. Data sourced from a study on Ca²⁺ activated quartz flotation. nih.gov

DFT, particularly through Mulliken population analysis and electron density difference analysis, elucidates the mechanism of electron transfer during adsorption. researchgate.netrsc.org These analyses show that in systems where oleate adsorbs onto a surface via calcium ions, the calcium atom acts as a crucial bridge, facilitating the interaction. researchgate.net

The "Ca-bridge" phenomenon involves the transfer of electrons between the surface, the calcium ion, and the oleate molecule. researchgate.netpurdue.edu Studies on Ca²⁺-activated quartz surfaces show that electrons are transferred from the calcium atom to the oxygen atoms on the mineral surface and also to the oxygen atoms of the oleate collector. nih.govresearchgate.net This electron transfer indicates the formation of ionic Ca-O bonds, with the calcium atom serving as an intermediary that connects the oleate to the surface. researchgate.net

The change in the electron population of the involved atoms before and after adsorption provides quantitative evidence of this transfer. For example, upon adsorption, the total electrons of the Ca atom decrease, while the electrons of the oxygen atoms in the surface and the oleate increase, confirming the role of Ca(OH)⁺ as an electron donor and intermediary in the process. nih.gov

| Atom | Total Electrons (Before Adsorption) | Total Electrons (After Ca(OH)⁺ Adsorption) | Total Electrons (After Oleate Adsorption) |

|---|---|---|---|

| Ca | 9.12 | 8.78 | 8.76 |

| O1 (Surface Oxygen) | 7.12 | 7.16 | 7.15 |

| O2 (Oleate Oxygen) | 6.50 | - | 6.70 |

This table details the Mulliken population analysis results showing the change in the total number of electrons for key atoms during the sequential adsorption of Ca(OH)⁺ and an oleate anion on a quartz surface. The decrease in electrons for Ca and the increase for the oxygen atoms illustrates the electron transfer process via the Ca-bridge. Data sourced from DFT calculations on Ca²⁺ activated quartz. nih.gov

Accurate theoretical modeling begins with the construction of a reliable model of the crystal surface. This involves optimizing the bulk crystal structure and then cleaving a specific surface, which is modeled as a "slab" in a "supercell" with periodic boundary conditions. nih.govresearchgate.net

To ensure the accuracy of the simulation, convergence tests are performed to determine the optimal slab depth and vacuum thickness. nih.govdepositolegale.it The slab must be thick enough for its central layers to exhibit bulk-like properties and to prevent interactions between the two surfaces of the slab. researchgate.net The vacuum layer must be sufficiently large to avoid interactions between periodic images of the slab. depositolegale.it For example, in a DFT study of an oleate on a siderite surface, a slab depth of 26.964 Å and a vacuum thickness of 26 Å were determined to be optimal for simulating the surface. nih.gov This meticulous preparation is crucial for obtaining meaningful results from subsequent adsorption energy and electron transfer calculations. nih.govnih.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic perspective on the behavior of calcium oleate, allowing for the investigation of time-dependent processes such as adsorption from solution and the growth of crystal structures.

MD simulations are employed to explore how oleate molecules in a solution interact with and adsorb onto crystal surfaces. These simulations can reveal the preferred adsorption sites and the influence of the oleate on crystal growth.

A study on calcium sulphate whiskers using MD simulations investigated the adsorption of sodium oleate on different crystal faces. acs.org The results showed that the interaction energies between oleate and the (200) and (400) faces were significantly smaller than with other faces, indicating preferential adsorption. acs.org This selective adsorption of oleate was found to inhibit the growth of the (200) and (400) faces, leading to the anisotropic growth of whiskers along the c-axis. acs.org The simulations also determined the close proximity of the oleate to the calcium atoms on the crystal surface, identifying calcium as the active site for adsorption. acs.org

| Crystal Face | Interaction Energy (kcal/mol) |

|---|---|

| (200) | -284.55 |

| (400) | -266.07 |

| (020) | -15.15 |

| (002) | -14.79 |

This table displays the interaction energies between sodium oleate and various crystal faces of calcium sulphate, as calculated by MD simulations. The significantly more negative energies for the (200) and (400) faces indicate stronger, preferential adsorption on these surfaces. Data sourced from a study on calcium sulphate whiskers. acs.org

MD simulations are uniquely suited to investigate the complex interactions between nanoparticles and their surrounding medium. For calcium oleate, which can form nanoparticle aggregates or reverse micelles, understanding their interaction with water is crucial for applications such as lubrication and detergency.

Simulations of analogous systems, such as calcium carbonate nanoparticles co-stabilized with calcium stearate (B1226849) (a fatty acid similar to oleate), have been performed to study their interaction with water droplets. rsc.orgnih.gov These studies revealed a mechanism where the nanoparticle penetrates the water droplet. rsc.orgnih.gov It was observed that rod-shaped nanoparticles containing stearate penetrated a model water droplet more deeply than spherical nanoparticles. rsc.orgnih.gov This penetration is thought to be facilitated by the dissociation of some surfactant molecules from the nanoparticle surface onto the water surface, a process driven by favorable calcium ion-water interactions. rsc.org These simulations are the first to provide molecular-level corroboration of the nanoparticle-water penetration mechanism that had been proposed based on experimental findings. rsc.org Further MD studies on overbased detergent nanoparticles at a water-air interface show that the nanoparticle structure changes upon contact with water, with the carbonate core maximizing its contact with the aqueous phase.

Prediction of Crystal Morphology in the Presence of Additives

Computational models are crucial for predicting how additives influence the crystal shape (morphology) of materials. While direct modeling of calcium oleate crystal growth is not extensively documented in readily available literature, the principles are well-established through studies of analogous systems, such as calcium sulfate (B86663) and calcium carbonate, often using oleates as additives.

Theoretical models like the Attachment Energy (AE) model can predict crystal morphology in a vacuum. researchgate.netrsc.org However, for crystallization from a solution, which is more relevant for calcium oleate, the AE model must be modified to account for interactions with the solvent and additives. researchgate.netrsc.orgresearchgate.net The Modified Attachment Energy (MAE) model incorporates these interactions, providing a more accurate prediction of crystal habit. researchgate.netrsc.org

For instance, in studies of calcium sulfate crystallization with sodium oleate as an additive, MD simulations have been used to calculate the interaction energies between sodium oleate and various crystal faces. mdpi.comjim.org.cn The results show that oleate preferentially adsorbs on specific faces (e.g., the (400) and (200) faces), inhibiting their growth and promoting the formation of elongated, whisker-like crystals. mdpi.comjim.org.cn This selective adsorption is driven by the strong interaction between the oleate's carboxylate group and the calcium ions on the crystal surface. jim.org.cn Similar mechanisms are expected to govern the influence of additives on calcium oleate's own crystal structure.

Table 1: Interaction Energies of Sodium Oleate with Calcium Sulfate Crystal Faces (An-alogous System)

| Crystal Face | Interaction Energy with Sodium Oleate (kJ/mol) | Reference |

|---|---|---|

| (200) | Significantly Negative (Value not specified) | jim.org.cn |

| (400) | Most Negative (Value not specified) | mdpi.comjim.org.cn |

| (310) | Less Negative than (400) | mdpi.com |

| (530) | Less Negative than (400) | mdpi.com |

This table illustrates how computational methods quantify the preferential adsorption of an oleate additive onto specific crystal faces in a related calcium-based system. A more negative interaction energy indicates stronger and more stable adsorption, leading to the inhibition of growth on that face.

Solution Chemistry Calculations for Precipitation and Adsorption

Solution chemistry calculations are fundamental to understanding and predicting the conditions under which calcium oleate will precipitate or adsorb onto surfaces. These calculations typically involve determining the distribution of various chemical species in an aqueous solution as a function of parameters like pH and reactant concentrations.

In an aqueous environment, both calcium ions and oleate ions can exist in different forms depending on the pH. mdpi.com For calcium, at a pH below approximately 12.5, the dominant species are typically the free Ca²⁺ ion and the hydroxyl complex Ca(OH)⁺. mdpi.com As the pH increases beyond this point, the neutral Ca(OH)₂ molecule becomes more prevalent. mdpi.com Similarly, for oleate, the equilibrium between oleic acid (RCOOH) and the oleate anion (RCOO⁻) is pH-dependent, with the anion dominating in alkaline conditions. mdpi.com

Chemical equilibrium models, often implemented in software like Visual MINTEQ or PHREEQC, use thermodynamic data to calculate the concentrations of these various species. usgs.govicm.edu.pl These models are essential for predicting the onset of precipitation. Calcium oleate precipitation occurs when the product of the activities of the free calcium ions (Ca²⁺) and oleate ions (RCOO⁻) exceeds the solubility product constant (Ksp) of calcium oleate.

Ca²⁺(aq) + 2RCOO⁻(aq) ⇌ Ca(RCOO)₂(s)

The solubility product (pKsp, where pKsp = -log(Ksp)) for calcium oleate has been reported across a wide range, indicating its low solubility and the complexity of its precipitation behavior. These calculations are critical in industrial processes like mineral flotation, where the adsorption of oleate onto mineral surfaces is complicated by the potential for bulk precipitation of calcium oleate. mdpi.com The models can predict whether oleate will adsorb onto a surface or be removed from the solution as a precipitate, based on the local concentrations of calcium and oleate ions, and the pH of the system. mdpi.com

Table 2: Dominant Aqueous Species as a Function of pH

| Component | pH Range | Dominant Species | Reference |

|---|---|---|---|

| Calcium (Ca) | < ~12.5 | Ca²⁺, Ca(OH)⁺ | mdpi.com |

| > ~12.5 | Ca(OH)₂ | mdpi.com | |

| Oleate (C₁₈H₃₃O₂) | Acidic to Neutral | Oleic Acid (C₁₇H₃₃COOH) | mdpi.com |

| Alkaline (> ~8.3) | Oleate Ion (C₁₇H₃₃COO⁻) | mdpi.com |

Development of Simplified Models for Interfacial Phenomena (e.g., precipitation thresholds)

While detailed solution chemistry calculations provide a comprehensive picture, simplified models are often developed for practical applications to quickly estimate key parameters like precipitation thresholds. These models are particularly important for understanding interfacial phenomena, where local conditions can differ significantly from the bulk solution.

One such simplified model was developed to estimate the concentration of sodium oleate at which calcium oleate precipitation begins in surfactant solutions containing dissolved calcium. This model accounts for the enhancement of calcium ion concentration within the electrical double layers of the surfactant micelles. Predictions from this simplified model have shown good agreement with experimental results.

In fields like mineral flotation and enhanced oil recovery, the interaction of oleate with calcium-bearing minerals like calcite is a critical interfacial phenomenon. Models have been developed to predict the precipitation boundary of calcium oleate at these interfaces. For example, it has been noted that surface precipitation on calcite occurs above an oleate concentration of approximately 3 x 10⁻⁵ M. In other systems, such as fluorite in an aqueous solution, a precipitation threshold for calcium oleate has been calculated at an oleate concentration of 6.68 x 10⁻⁶ M. These thresholds are not fixed values but depend on the system's specific conditions, including the concentration of calcium ions, which can be controlled by the solubility of the mineral itself.

These simplified models often take the form of empirical equations or threshold values derived from a combination of theoretical principles and experimental data. For example, in the context of early warning systems for natural phenomena like landslides, threshold models are commonly based on power-law equations relating two key variables, such as intensity and duration (I = αD⁻ᵝ). utwente.nljeeng.net A similar approach can be conceptualized for calcium oleate precipitation, relating critical concentrations to other system variables like pH or temperature. The goal of these models is to provide a practical tool for predicting the onset of interfacial events like precipitation without requiring complex, computationally intensive simulations for every scenario.

Applications in Advanced Materials and Nanotechnology

Precursor in Nanomaterial Synthesis